![molecular formula C18H25N3O B15051017 {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B15051017.png)
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine is a complex organic compound that features a unique structure combining a cyclopropyl group, a pyrazole ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Attachment of the methoxyphenyl group: This can be done via a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrazole derivative.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers or other materials with specialized functions.
Mécanisme D'action
The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methylamine: Lacks the methoxyphenyl group, which may affect its reactivity and biological activity.
[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl[(4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the methoxyphenyl group in {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine distinguishes it from similar compounds. This group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Propriétés
Formule moléculaire |
C18H25N3O |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C18H25N3O/c1-13(2)21-16(10-18(20-21)15-6-7-15)12-19-11-14-4-8-17(22-3)9-5-14/h4-5,8-10,13,15,19H,6-7,11-12H2,1-3H3 |
Clé InChI |
DMKLTFCPDMZBSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)C2CC2)CNCC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B15050951.png)
![(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine](/img/structure/B15050955.png)
![Zinc, chloro[(trimethylsilyl)ethynyl]-](/img/structure/B15050959.png)
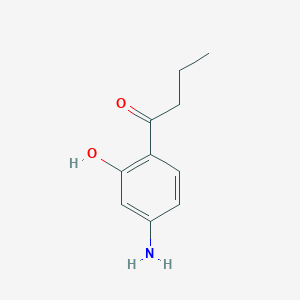
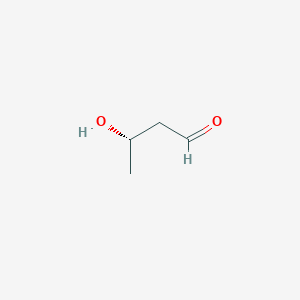
![3-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B15050989.png)
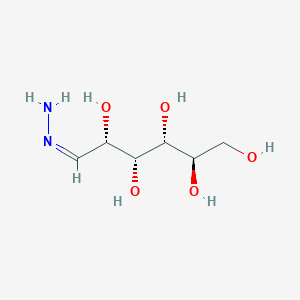
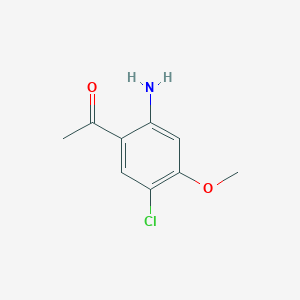
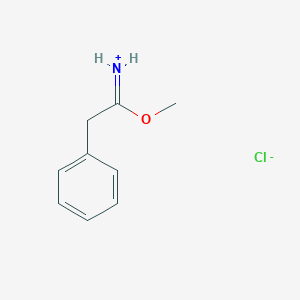

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051033.png)
![[(2R)-3-carboxy-2-[(3-hydroxyhexanoyl)oxy]propyl]trimethylazanium](/img/structure/B15051039.png)

![1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051046.png)
